molecular formula C14H8FNO2 B14268316 4-Cyano-3-fluorophenyl benzoate CAS No. 132797-22-9

4-Cyano-3-fluorophenyl benzoate

Cat. No.: B14268316
CAS No.: 132797-22-9
M. Wt: 241.22 g/mol
InChI Key: LJXCFVJGBORMRW-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorophenyl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a phenyl ring, which is further esterified with benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-fluorophenyl benzoate typically involves the esterification of 4-Cyano-3-fluorophenol with benzoic acid or its derivatives. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-fluorophenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.

    Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products Formed

Scientific Research Applications

4-Cyano-3-fluorophenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-3-fluorophenyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorine groups can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. The ester bond can be hydrolyzed to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-3-fluorophenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and fluorine groups enhances its potential for diverse applications in research and industry.

Properties

CAS No.

132797-22-9

Molecular Formula

C14H8FNO2

Molecular Weight

241.22 g/mol

IUPAC Name

(4-cyano-3-fluorophenyl) benzoate

InChI

InChI=1S/C14H8FNO2/c15-13-8-12(7-6-11(13)9-16)18-14(17)10-4-2-1-3-5-10/h1-8H

InChI Key

LJXCFVJGBORMRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F

Origin of Product

United States

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